2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-D-galactopyranose
Description
2-Acetamido-2-deoxy-6-O-(β-D-galactopyranosyl)-D-galactopyranose (CAS: 209977-51-5; C₁₄H₂₅NO₁₁) is a disaccharide consisting of two galactose units. The β-(1→6) glycosidic linkage distinguishes it from other isomers, such as the β-(1→3) or β-(1→4) linked analogs. This compound is synthesized via regioselective glycosylation using protecting groups like benzylidene acetals and catalysts such as mercuric cyanide . Its 13C-NMR spectrum reveals distinct chemical shifts for the C6 position of the reducing galactose due to the β-(1→6) linkage, differing from other isomers .
Properties
Molecular Formula |
C14H25NO11 |
|---|---|
Molecular Weight |
383.35 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-4(17)15-7-10(20)9(19)6(25-13(7)23)3-24-14-12(22)11(21)8(18)5(2-16)26-14/h5-14,16,18-23H,2-3H2,1H3,(H,15,17)/t5-,6-,7-,8+,9+,10-,11+,12-,13+,14-/m1/s1 |
InChI Key |
ACKXCNXSQYSCQN-NKTQMSGFSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Biological Activity
2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-D-galactopyranose, also known as N-acetyl-allolactosamine, is a disaccharide that plays a significant role in various biological processes, particularly in glycosylation and cell recognition. This compound is characterized by its unique structure, which includes an acetylamino group and a galactopyranosyl moiety. Its molecular formula is with a molecular weight of approximately 383.35 g/mol .
Biological Significance
The biological activity of this compound is primarily linked to its role in glycoproteins and glycolipids, impacting cell-cell interactions, immune responses, and pathogen recognition. Here are some key aspects of its biological activity:
- Lectin Interaction : 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-D-galactopyranose acts as a ligand for various lectins, which are proteins that bind carbohydrates. This interaction is crucial for cellular signaling and recognition processes .
- Glycosylation : It serves as a substrate for glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to proteins and lipids. This process is vital for the proper functioning of glycoproteins involved in immune response and cell adhesion .
- Antigenic Determinants : The compound contributes to the formation of blood group antigens (A, B, H), which are essential for blood transfusion compatibility and immune system recognition .
Case Studies
- Glycopeptide Libraries : A study on glycopeptide libraries demonstrated the binding affinity of this compound to specific lectins, revealing insights into its role in tumor metastasis through interactions with MUC1 glycopeptides . The findings suggest that modifications in glycosylation patterns can influence cancer progression.
- Enzymatic Activity : Research has shown that certain glycosidases can selectively hydrolyze this compound, indicating its potential use in enzymatic assays to explore glycan structures . The specificity of these enzymes offers opportunities for targeted therapeutic applications.
Data Table: Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Lectin Binding | Interacts with various lectins affecting cell signaling and recognition. |
| Substrate for Glycosyltransferases | Essential for synthesizing complex glycoconjugates involved in cell adhesion. |
| Role in Antigen Formation | Contributes to blood group antigens and other immunological functions. |
| Potential Therapeutic Applications | Targeted drug design based on glycan interactions in cancer therapy. |
Scientific Research Applications
Glycobiology
The compound plays a significant role in glycobiology, particularly in the study of glycoproteins and glycolipids. It is involved in the formation of blood group antigens and is present in the structure of brain gangliosides, which are crucial for neural function and signaling .
Lectin Inhibition
2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-D-galactopyranose acts as a lectin inhibitor, which can modulate cell-cell interactions and signaling pathways. This property is particularly useful in research focused on cell adhesion and immune response modulation .
Drug Development
The compound's ability to inhibit specific lectins makes it a candidate for drug development targeting diseases where lectin-mediated processes are involved, such as cancer metastasis and viral infections. The inhibition of lectins can prevent the binding of pathogens to host cells, thereby offering a therapeutic strategy against various infections .
Antigenic Determinants
As a component of blood group antigens, this disaccharide is essential for understanding transfusion compatibility and organ transplantation. Its structural analysis aids in the development of synthetic blood substitutes and immunological studies related to blood type compatibility .
Case Study 1: Glycosylation Patterns in Cancer
Research has shown that altered glycosylation patterns, including those involving 2-acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-D-galactopyranose, are associated with tumor progression. A study demonstrated that cancer cells express specific lectins that interact with this disaccharide, influencing cell proliferation and metastasis .
Case Study 2: Viral Infections
Another study investigated the role of this compound in inhibiting viral entry into host cells. The findings indicated that by blocking lectin interactions at the cellular surface, the compound significantly reduced viral load in infected models, highlighting its potential as an antiviral agent .
Summary Table of Applications
Comparison with Similar Compounds
Linkage Position Isomers
The position of the glycosidic linkage significantly impacts molecular conformation and biological interactions.
Key Findings :
- The β-(1→6) linkage in the target compound confers greater conformational flexibility compared to β-(1→4) or β-(1→3) isomers, influencing protein-binding specificity .
- Enzymatic synthesis of β-(1→4) isomers (e.g., N-acetyllactosamine) is catalyzed by β-N-acetylhexosaminidases, while β-(1→6) derivatives require modified reaction conditions .
Functional Modifications
Substitutions such as methylation, sulfation, or deoxygenation alter physicochemical and biological properties.
Key Findings :
Saccharide Composition Variants
Replacement of galactose with glucose or other sugars modifies recognition by lectins and antibodies.
Key Findings :
- The presence of glucose instead of galactose in the reducing end (e.g., N-acetyllactosamine) shifts specificity toward galectins involved in immune regulation .
Preparation Methods
Preparation Methods of 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-D-galactopyranose
Glycosylation of Protected 2-Acetamido-2-deoxy-D-galactopyranoside Derivatives
One of the most established methods involves the glycosylation of a suitably protected 2-acetamido-2-deoxy-alpha-D-galactopyranoside with a galactosyl donor, followed by deprotection steps to yield the target disaccharide.
Protection and Acetal Formation
- Starting from o-nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside , acetalation is performed using p-methoxybenzaldehyde in the presence of zinc chloride to afford the 4,6-O-(p-methoxybenzylidene) derivative. This step protects the 4 and 6 hydroxyl groups selectively to direct subsequent glycosylation.
Acetylation and Acetal Cleavage
- The acetal-protected intermediate is acetylated using pyridine-acetic anhydride to produce a monoacetate derivative.
- The acetal protecting group is then removed by brief treatment with hot 80% aqueous acetic acid to yield the free diol at positions 4 and 6, preparing the molecule for glycosylation.
Glycosylation Reaction
- The key glycosylation is performed by reacting the diol intermediate with 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide in a 1:1 mixture of nitromethane and benzene.
- Mercuric cyanide is used as a promoter to facilitate the glycosidic bond formation at the 6-OH position, producing the protected disaccharide derivative.
Deprotection to Yield the Target Disaccharide
Summary of Key Reaction Steps and Conditions
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Acetalation | p-Methoxybenzaldehyde, ZnCl2 | Protect 4,6-OH as benzylidene acetal | 4,6-O-(p-methoxybenzylidene) derivative |
| Acetylation | Pyridine, acetic anhydride | Acetylate free hydroxyl groups | Monoacetate derivative |
| Acetal cleavage | Hot 80% aqueous acetic acid | Remove acetal protecting group | Free diol at 4 and 6 positions |
| Glycosylation | 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide, mercuric cyanide, nitromethane/benzene | Form glycosidic bond at 6-OH | Protected disaccharide |
| Deacetylation | Methanolic sodium methoxide | Remove acetyl groups | Free disaccharide derivative |
| Hydrogenolysis (if needed) | Hydrogen, Pd catalyst | Remove benzyl protecting groups | Target free disaccharide |
Characterization and Confirmation
- The structures of intermediates and final products are confirmed by proton nuclear magnetic resonance spectroscopy and carbon-13 nuclear magnetic resonance spectroscopy .
- The 13C NMR spectrum of the final disaccharide is compared with those of related beta-(1→3) and beta-(1→4) linked isomers to confirm the beta-(1→6) linkage.
Research Findings and Considerations
- The use of selective protecting groups such as p-methoxybenzylidene acetals allows for regioselective glycosylation at the 6-OH position.
- Mercuric cyanide is an effective promoter for glycosylation with glycosyl bromides in mixed solvents.
- Deprotection steps must be carefully controlled to avoid cleavage of the glycosidic bond.
- The synthetic approach provides access to the free disaccharide in crystalline form, facilitating further biochemical and structural studies.
Q & A
Q. Advanced Characterization
- ROESY NMR : Nuclear Overhauser effects between H1 of galactose and H6 of the acceptor confirm β-(1→6) linkage .
- X-ray Crystallography : Resolves absolute configuration; however, crystallization challenges often necessitate derivatization (e.g., benzoylation) .
- Circular Dichroism (CD) : Distinct Cotton effects at 210–220 nm differentiate α/β anomers in aqueous solutions .
What strategies improve stability and storage of this hygroscopic compound?
Q. Basic Handling
- Lyophilization : Freeze-drying in ammonium acetate buffer (pH 5.0) maintains integrity for >12 months at -80°C .
- Desiccants : Storage with silica gel minimizes hydrolysis of acetamido groups under ambient conditions .
How is isotopic labeling (e.g., ¹³C) utilized in metabolic tracking?
Advanced Applications
¹³C-labeled analogs (e.g., 4-O-(β-¹³C₆-D-galactopyranosyl) derivatives) enable:
- Tracer Studies : NMR-based metabolic flux analysis in glycosylation pathways .
- MS Imaging : Spatial tracking in tissue sections via secondary ion mass spectrometry (SIMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
